![molecular formula C20H9Cl2N3O2 B180378 12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 118458-60-9](/img/structure/B180378.png)
12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
描述
12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione: is a complex organic compound belonging to the class of indolocarbazoles These compounds are characterized by a fused ring system that includes both indole and carbazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-dihydro-3,9-dichloro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and carbazole precursors, which are then fused together through a series of cyclization reactions. Key steps often include:
Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Carbazole Formation: The carbazole moiety can be synthesized via the Borsche-Drechsel cyclization, involving the condensation of aniline derivatives with cyclohexanone, followed by dehydrogenation.
Cyclization and Chlorination: The final steps involve cyclization to form the fused ring system and chlorination to introduce the dichloro groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or amino groups.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its fused ring system and dichloro substituents make it an interesting subject for research in organic synthesis and materials science.
Biology
Biologically, 12,13-dihydro-3,9-dichloro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione has shown promise as an antitumor agent. It is believed to interact with DNA and inhibit the activity of certain enzymes involved in cell division, making it a potential candidate for cancer therapy.
Medicine
In medicine, this compound is being explored for its potential to treat various types of cancer. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a promising lead compound for the development of new anticancer drugs.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic properties, such as organic semiconductors or photovoltaic materials.
作用机制
The mechanism of action of 12,13-dihydro-3,9-dichloro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione involves its interaction with DNA and inhibition of topoisomerase enzymes. These enzymes are crucial for DNA replication and cell division. By inhibiting their activity, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include topoisomerase I and II, and the pathways involved are related to DNA damage response and repair mechanisms.
相似化合物的比较
Similar Compounds
Staurosporine: Another indolocarbazole with potent antitumor activity, known for its ability to inhibit protein kinases.
Rebeccamycin: A natural product with a similar structure, also exhibiting antitumor properties.
K252a: An indolocarbazole derivative with neuroprotective and antitumor activities.
Uniqueness
What sets 12,13-dihydro-3,9-dichloro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione apart is its specific dichloro substitution, which can influence its binding affinity and selectivity for molecular targets. This structural uniqueness may result in different biological activities and therapeutic potentials compared to other indolocarbazoles.
属性
IUPAC Name |
7,19-dichloro-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Cl2N3O2/c21-7-1-3-11-9(5-7)13-15-16(20(27)25-19(15)26)14-10-6-8(22)2-4-12(10)24-18(14)17(13)23-11/h1-6,23-24H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJREVOKIDWZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C4C(=C5C6=C(C=CC(=C6)Cl)NC5=C3N2)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420512 | |
| Record name | 12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118458-60-9 | |
| Record name | 12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


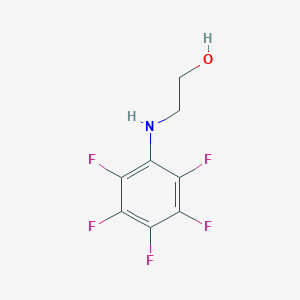
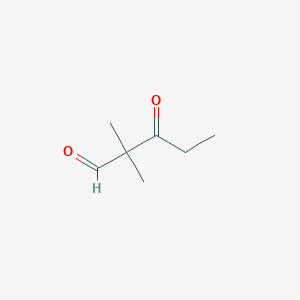
![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)
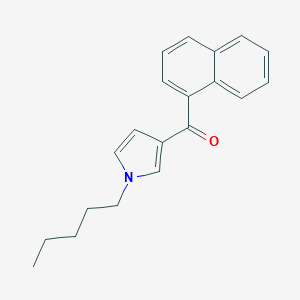
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)

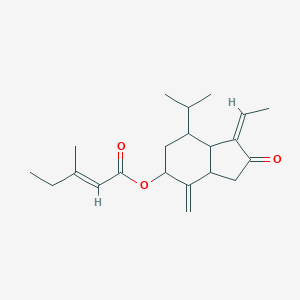
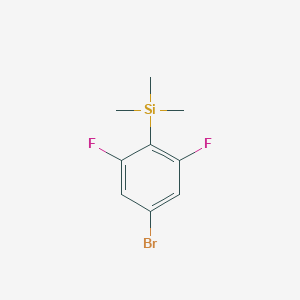


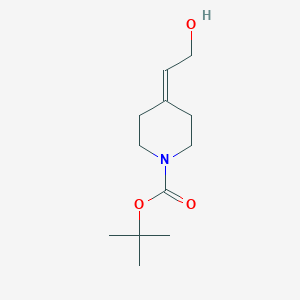
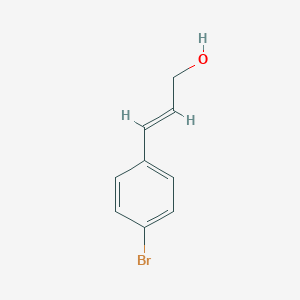
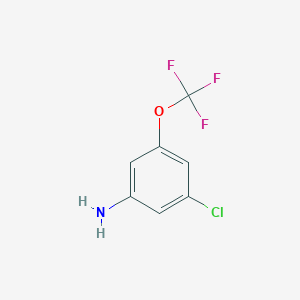
![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)
